molecular formula C14H22N2 B13181932 1-Benzyl-4,5-dimethylpiperidin-3-amine

1-Benzyl-4,5-dimethylpiperidin-3-amine

Cat. No.: B13181932
M. Wt: 218.34 g/mol
InChI Key: NMWRIHNNQCIKCJ-UHFFFAOYSA-N
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Description

1-Benzyl-4,5-dimethylpiperidin-3-amine is an organic compound with the molecular formula C14H24N2. It is commonly used in scientific research and has various applications in chemistry, biology, medicine, and industry. The compound is often found in its dihydrochloride salt form, which enhances its solubility and stability .

Preparation Methods

The synthesis of 1-Benzyl-4,5-dimethylpiperidin-3-amine typically involves the following steps:

Industrial production methods often involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity .

Chemical Reactions Analysis

1-Benzyl-4,5-dimethylpiperidin-3-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major products formed from these reactions include N-oxides, ketones, and reduced amines.

Scientific Research Applications

1-Benzyl-4,5-dimethylpiperidin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Benzyl-4,5-dimethylpiperidin-3-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Properties

Molecular Formula

C14H22N2

Molecular Weight

218.34 g/mol

IUPAC Name

1-benzyl-4,5-dimethylpiperidin-3-amine

InChI

InChI=1S/C14H22N2/c1-11-8-16(10-14(15)12(11)2)9-13-6-4-3-5-7-13/h3-7,11-12,14H,8-10,15H2,1-2H3

InChI Key

NMWRIHNNQCIKCJ-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC(C1C)N)CC2=CC=CC=C2

Origin of Product

United States

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